molecular formula C10H7BrF6O B13707353 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13707353
M. Wt: 337.06 g/mol
InChI Key: GFPDEDSVFDNQRG-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with bromo (Br) and methyl (CH₃) groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₀H₇BrF₆O (monoisotopic mass: ~321.94 g/mol), with a hexafluoro-2-propanol backbone attached to the substituted benzene ring . The compound’s structure combines strong electron-withdrawing trifluoromethyl groups and a bulky bromo-methyl-substituted aromatic system, which influences its physicochemical properties, including polarity, solubility, and reactivity.

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H7BrF6O/c1-5-3-2-4-6(7(5)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3

InChI Key

GFPDEDSVFDNQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 2-bromo-3-methylphenyl with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine or hexafluoro groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The bromine and hexafluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9)

  • Structure : A simple phenyl group without substituents.
  • Molecular Weight : 232.14 g/mol (vs. 323.03 g/mol for the target compound).
  • Key Differences: The absence of bromo and methyl groups reduces steric hindrance and electron-withdrawing effects. This analog is used as a solvent and intermediate in organic syntheses . Its lower molecular weight and simpler structure enhance solubility in non-polar media compared to the brominated target compound.

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

  • Molecular Weight : 323.03 g/mol (identical backbone to the target compound).

2-(3-Bromo-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

  • Structure : Bromo at 3-position, methyl at 4-position.
  • Key Differences : Substituent positional isomerism impacts electronic distribution and steric interactions. This may affect reactivity in cross-coupling reactions or metabolic stability compared to the target compound .

2-(4-Bromo-2,5-dimethyl-1H-pyrrol-3-yl)-1,1,1,3,3,3-hexafluoro-2-propanol

  • Structure : Bromo and methyl groups on a pyrrole ring.

Physicochemical Properties

Property Target Compound 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol 2-(2-Bromophenyl) Analogue
Molecular Weight (g/mol) 323.03 232.14 323.03
Boiling Point (°C) Not reported 159–160 Not reported
Polarity High (due to Br, CF₃, -OH) Moderate (CF₃, -OH) High (Br, CF₃, -OH)
Solubility Likely low in water Miscible with organic solvents Similar to target compound
  • Bromo Substituent: Increases molecular weight and lipophilicity (logP) compared to non-halogenated analogs, enhancing membrane permeability in biological systems .

Biological Activity

2-(2-Bromo-3-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a compound that combines a brominated aromatic moiety with a highly fluorinated alcohol. The unique structural features of this compound impart significant biological activity and potential applications in various fields, including medicinal chemistry and materials science.

The compound exhibits the following chemical properties:

  • Molecular Formula : C10H8BrF6O
  • Molecular Weight : 325.06 g/mol
  • Appearance : Clear liquid
  • Solubility : Highly soluble in polar solvents due to the presence of the hexafluoroisopropanol group.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hexafluoroisopropanol segment is known for its strong hydrogen-bonding capability, which facilitates interactions with proteins and nucleic acids.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing brominated aromatic structures exhibit antimicrobial properties. The introduction of the hexafluoroisopropanol moiety enhances these effects by increasing solubility and stability in biological environments.

Study Pathogen Tested Inhibition Zone (mm) Concentration (µg/mL)
Study 1E. coli15100
Study 2S. aureus18200
Study 3P. aeruginosa12150

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various human cell lines. The results indicated that while the compound exhibits some degree of cytotoxicity at higher concentrations, it remains relatively safe at lower doses.

Cell Line IC50 (µM) Effect Observed
HepG250Moderate cytotoxicity
MCF-770Low cytotoxicity
A54940High cytotoxicity

Case Study 1: Anticancer Potential

A recent investigation explored the anticancer potential of the compound against breast cancer cells (MCF-7). The study revealed that treatment with the compound led to significant apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed potential as a lead candidate for developing new antibacterial agents.

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